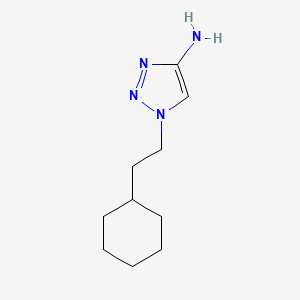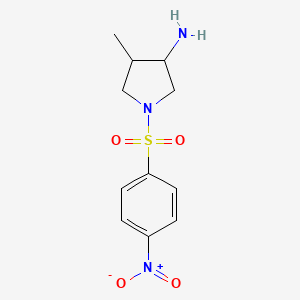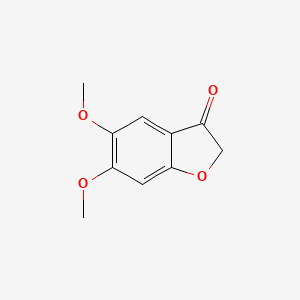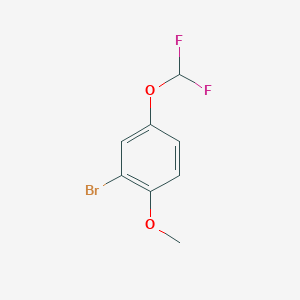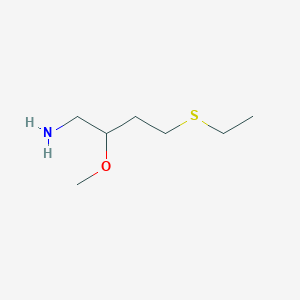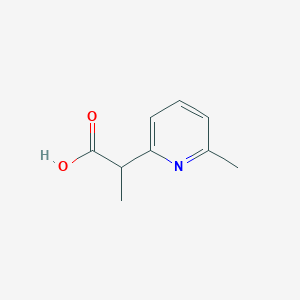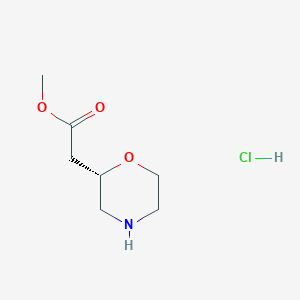![molecular formula C11H15NOS B13065017 4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)
4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with an oxolan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-c]pyridine derivative with an oxolan-2-yl-containing reagent under acidic or basic conditions to facilitate the cyclization process. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to reduce environmental impact.
化学反応の分析
Types of Reactions
4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the thieno[3,2-c]pyridine core or the oxolan-2-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized thieno[3,2-c]pyridine derivatives.
科学的研究の応用
4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic materials, due to its unique electronic properties.
作用機序
The mechanism of action of 4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication and transcription.
類似化合物との比較
Similar Compounds
4-(Oxolan-3-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine: This compound has a similar structure but features a furo[3,2-c]pyridine core instead of a thieno[3,2-c]pyridine core.
4-(Oxolan-2-yl)pyridine-3-carboxylic acid: This compound contains a pyridine core with an oxolan-2-yl substituent and a carboxylic acid group.
Uniqueness
4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its thieno[3,2-c]pyridine core, which imparts distinct electronic and structural properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
特性
分子式 |
C11H15NOS |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
4-(oxolan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H15NOS/c1-2-9(13-6-1)11-8-4-7-14-10(8)3-5-12-11/h4,7,9,11-12H,1-3,5-6H2 |
InChIキー |
MCDOPERHCKBCMQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2C3=C(CCN2)SC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


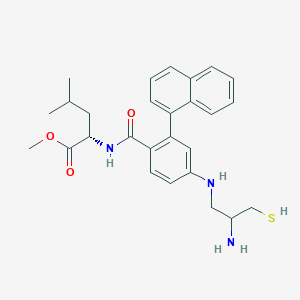

![3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13064950.png)


![4-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13064957.png)
![7-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13064971.png)
